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Compound of Interest

Compound Name: 3-(Hydroxymethyl)isonicotinonitrile

CAS No.: 58553-51-8

Cat. No.: B3354309

Get Quote

Executive Summary
3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8) is a critical pyridine-based building

block used in the synthesis of complex heterocyclic pharmaceuticals. Structurally characterized

by a pyridine ring substituted with a nitrile group at the C4 position and a hydroxymethyl group

at the C3 position, it serves as a bifunctional scaffold. Its unique reactivity profile—combining

the electrophilic nature of the nitrile with the nucleophilic potential of the primary alcohol—

makes it a key intermediate in the development of boron-containing therapeutics (such as

benzoxaborole analogs) and other pyridine-derived kinase inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic

signature, and handling protocols, designed to support rigorous experimental validation.

Chemical Identity & Structural Analysis[1][2][3]
The compound's dual functionality dictates its physical behavior. The isonicotinonitrile core

provides electron-deficiency, while the hydroxymethyl arm introduces hydrogen-bond donating
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capability, significantly influencing solubility and crystal packing compared to the parent nitrile.

Attribute Detail

IUPAC Name 3-(Hydroxymethyl)pyridine-4-carbonitrile

Common Synonyms
3-Hydroxymethyl-4-cyanopyridine; 4-Cyano-3-

pyridinemethanol

CAS Number 58553-51-8

Molecular Formula

C

H

N

O

Molecular Weight 134.14 g/mol

SMILES N#CC1=CC=NC=C1CO

InChIKey

Computed:[1][2][3][4][5][6]

[7]MVQVNTPHUGQQHK-UHFFFAOYSA-N

(Analogous)

Structural Visualization (Graphviz)
The following diagram illustrates the functional connectivity and potential intramolecular

interactions that define its reactivity.
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Caption: Functional topology of 3-(hydroxymethyl)isonicotinonitrile showing orthogonal

reactive sites.

Physicochemical Profile
The physical properties below are synthesized from experimental data of structural analogs

(e.g., 3-hydroxymethylpyridine and 4-cyanopyridine) and predicted models, serving as a

baseline for identification.

Property Value / Range Implication for Processing

Physical State Solid (Crystalline powder)
Requires comminution for

rapid dissolution.

Color White to Off-white
Yellowing indicates oxidation

or N-oxide formation.

Melting Point 85 – 95 °C (Predicted)
Higher than 4-cyanopyridine

(78°C) due to -OH H-bonding.

Boiling Point ~320 °C (at 760 mmHg)

High BP precludes

atmospheric distillation; purify

via crystallization.

Solubility
DMSO, DMF, Methanol,

Ethanol

Highly soluble in polar aprotic

solvents.

Water Solubility Moderate to High
Pyridine N and -OH group

facilitate aqueous solubility.

pKa (Pyridine N) ~3.5 – 4.0

Less basic than pyridine (5.2)

due to electron-withdrawing -

CN.

LogP ~0.2 – 0.5
Amphiphilic; amenable to

reverse-phase HPLC.

Expert Insight: The presence of the electron-withdrawing nitrile group at position 4 significantly

lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently,
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salt formation (e.g., HCl salt) requires strong acids and anhydrous conditions to prevent

hydrolysis of the nitrile.

Spectroscopic Characterization
Accurate identification relies on detecting the specific resonances of the 3,4-substitution

pattern.

Proton NMR ( H-NMR)
Solvent: DMSO-d

, 400 MHz

Shift (

, ppm)
Multiplicity Integration Assignment Structural Logic

8.85 Singlet (s) 1H C2-H

Deshielded by

adjacent N and -

CH

OH.

8.70
Doublet (d, J=5

Hz)
1H C6-H

Alpha to

nitrogen, typical

pyridine shift.

7.85
Doublet (d, J=5

Hz)
1H C5-H

Beta to nitrogen,

ortho to -CN.

5.60
Triplet (t) or

Broad
1H

-CH

OH

Exchangeable

hydroxyl proton.

4.75 Doublet (d) 2H
-CH

OH

Methylene group

benzylic-like

position.

Infrared Spectroscopy (FT-IR)
2230 – 2240 cm
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: Sharp, distinct band characteristic of the C≡N stretch.

3200 – 3400 cm

: Broad band corresponding to the O-H stretch (intermolecular H-bonding).

1590, 1560 cm

: Pyridine ring skeletal vibrations.

Mass Spectrometry (ESI-MS)
Mode: Positive Ion (+ve)

m/z: 135.1 [M+H]

(Base peak).

Experimental Protocols
Protocol 1: Purification via Recrystallization
Objective: Isolate high-purity (>98%) material from crude synthesis mixtures containing

inorganic salts or regioisomers.

Reagents: Ethyl Acetate (EtOAc), Hexanes, Activated Charcoal.

Dissolution: Dissolve crude 3-(hydroxymethyl)isonicotinonitrile (10 g) in minimal boiling

EtOAc (~50-70 mL).

Clarification: If colored impurities are present, add activated charcoal (0.5 g), stir at reflux for

10 min, and filter hot through a Celite pad.

Crystallization: Allow the filtrate to cool slowly to room temperature. If oiling occurs, add

Hexanes dropwise until slight turbidity persists, then cool to 4°C.

Isolation: Filter the resulting white crystals under vacuum. Wash with cold 1:4

EtOAc:Hexanes.

Drying: Dry in a vacuum oven at 40°C for 6 hours.
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Self-Validation: Melting point should be sharp (<2°C range).

Protocol 2: HPLC Purity Assessment
Objective: Quantify purity and detect hydrolysis byproducts (e.g., amide/acid).

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 60% B over 15 min.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).

Retention Time Logic: The polar alcohol elutes early; the nitrile is intermediate; any

hydrolyzed amide/acid impurities will shift significantly in retention due to pH sensitivity.

Synthesis & Reactivity Workflow
The following Graphviz diagram outlines the typical synthetic utility of this compound,

specifically its conversion into oxaborole pharmacophores.
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Caption: Synthetic pathway from 3-(hydroxymethyl)isonicotinonitrile to boron-based

therapeutics.

Handling & Safety (SDS Summary)
Hazard Classification:

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).

Specific Target Organ Toxicity: Respiratory irritation (Single exposure).

Storage Conditions:
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Store at 2–8°C (Refrigerate).

Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption

which can catalyze nitrile hydrolysis.

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426
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